![molecular formula C7H9N3O2 B2766188 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid CAS No. 33062-47-4](/img/structure/B2766188.png)
4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid
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Overview
Description
“4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid” is an organic compound with the molecular formula C6H9N3 . It has a molecular weight of 123.16 . The compound is stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for “4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid” is 1S/C6H9N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H2,(H,7,8,9) . This code provides a unique representation of the compound’s molecular structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 123.16 . It is a solid at room temperature . The compound’s InChI code is 1S/C6H9N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H2,(H,7,8,9) .Scientific Research Applications
Anti-Cancer Agents
The compound has been used in the design and synthesis of novel anti-cancer agents . A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . These compounds showed moderate to excellent antiproliferative activity against cancer cells .
Corrosion Inhibitors
The compound has been used in the development of novel inhibitory compositions for steel acid corrosion protection . The inhibitive effect of several synthesized derivatives of the 1,2,4-triazole class on St3 steel corrosion in 24% HCl solution is revealed . The high protective effect of the developed compositions is probably associated with the reaction of aminotriazoles with cinnamaldehyde during the preparation of the inhibitory compositions .
Modulators of σ-Receptors
Tetrahydro [1,2,3]triazolo [1,5- a ]pyrazines, which include the compound, have established themselves as modulators of σ-receptors .
Inhibitors of β-Secretase-1 (BACE-1)
The compound has been used as inhibitors of β-secretase-1 (BACE-1) .
Cytochrome Cyp8b1 Inhibitors
The compound has been used as cytochrome Cyp8b1 inhibitors .
Antiviral Activity
The compound has been used in the treatment of herpes and viral hepatitis B due to its antiviral activity .
Safety and Hazards
properties
IUPAC Name |
4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)4-1-2-5-6(3-4)9-10-8-5/h4H,1-3H2,(H,11,12)(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYZNEPMEUAIJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNN=C2CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid | |
CAS RN |
33062-47-4 |
Source
|
Record name | 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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